molecular formula C3H3BrN2O B12946852 2-Bromooxazol-5-amine

2-Bromooxazol-5-amine

Cat. No.: B12946852
M. Wt: 162.97 g/mol
InChI Key: LGNHJDUFIRZVNU-UHFFFAOYSA-N
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Description

2-Bromooxazol-5-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure.

Preparation Methods

The synthesis of 2-Bromooxazol-5-amine typically involves the reaction of oxazole derivatives with brominating agents. One common method is the bromination of oxazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Bromooxazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Bromooxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

2-Bromooxazol-5-amine can be compared with other oxazole derivatives, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

2-bromo-1,3-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c4-3-6-1-2(5)7-3/h1H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNHJDUFIRZVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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